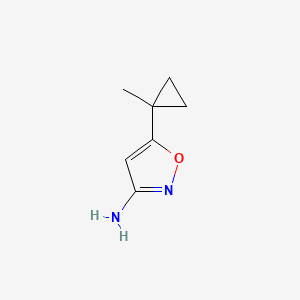

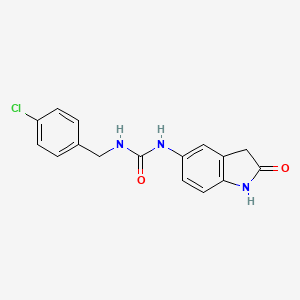

![molecular formula C15H14N4S B2764183 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 438030-02-5](/img/structure/B2764183.png)

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure consisting of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is substituted with an ethyl-phenyl group at the 4th position and a pyridin-4-yl group at the 5th position .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt . The basic nucleus of 1,2,4-triazole is then prepared by cyclization of the potassium salt with hydrazine hydrate . Another method involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The ring is substituted with various groups, which can significantly influence the properties of the compound .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can react with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid to form pyrazolyl[1,2,4]triazoles . They can also react with arylidene malononitriles in DMF to form Schiff base compounds .Scientific Research Applications

Antimicrobial Activities

1,2,4-triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed good to moderate antimicrobial activity. This indicates the potential of such compounds in developing novel antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Triazole derivatives have been investigated as corrosion inhibitors for metals in acidic solutions. A study by Ansari et al. (2014) explored Schiff’s bases of pyridyl substituted triazoles, demonstrating significant corrosion inhibition efficiency on mild steel in hydrochloric acid solution. This application is crucial for extending the lifespan of metal structures in corrosive environments (Ansari, Quraishi, & Singh, 2014).

Antioxidant Properties

Triazole derivatives have also shown promising antioxidant activities. For example, the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice were investigated by Aktay et al. (2005), highlighting their potential therapeutic applications in oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Catalytic Activities

The catalytic activity of pyridine-substituted-bis-1,2,4-triazole derivatives in biaryl synthesis under in situ reaction conditions has been studied, showing significant conversion percentages to derivatives of biaryl. This illustrates the potential use of triazole compounds as catalysts in organic synthesis processes (Adiguzel, Aktan, Evren, & Çetin, 2020).

Molecular Docking and Drug Design

Triazole derivatives have been subjected to molecular docking studies to assess their potential as kinase inhibitors and for other therapeutic targets. Hotsulia (2019) synthesized and evaluated derivatives for their ability to influence kinase activity, demonstrating the role of such compounds in drug discovery and development (Hotsulia, 2019).

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, are often cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound may also interact with other biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

The compound interacts with its targets, particularly the cytochrome P450 enzymes, by binding to the active site of these enzymes . This binding inhibits the function of the enzymes, leading to a disruption in the normal physiological functions of the bacteria .

Biochemical Pathways

The inhibition of cytochrome P450 enzymes disrupts the normal physiological functions of the bacteria, affecting various biochemical pathways

Pharmacokinetics

It is suggested that the low log p values of these compounds could be the reason for their bacterial cell wall impermeability, thus reflected in lower antitubercular activity .

Result of Action

The result of the compound’s action is the inhibition of the normal physiological functions of the bacteria, leading to its potential use as an antitubercular agent

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s free radical scavenging ability was found to be superior in the gas phase and ethanol . .

Future Directions

1,2,4-Triazole derivatives have shown significant potential in various fields, including pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They have been introduced as antimicrobial agents and various medicines . Therefore, future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

4-(4-ethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-2-11-3-5-13(6-4-11)19-14(17-18-15(19)20)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEOPPKCLNDYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

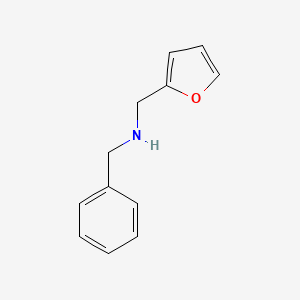

![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)

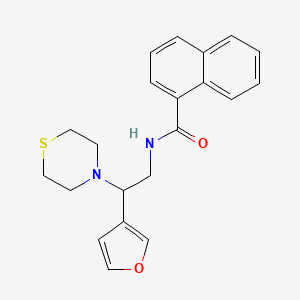

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)

![(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2764115.png)

![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)

![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)

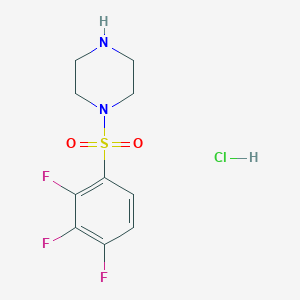

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)